

using (5-Bromo-2-(trifluoromethoxy)phenyl)methanol in medicinal chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (5-Bromo-2-(trifluoromethoxy)phenyl)methanol

Cat. No.: B1372437

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An Application Guide to **(5-Bromo-2-(trifluoromethoxy)phenyl)methanol** in Medicinal Chemistry

Introduction: A Privileged Scaffold for Modern Drug Discovery

(5-Bromo-2-(trifluoromethoxy)phenyl)methanol is a key building block in medicinal chemistry, valued for its unique combination of functional groups that address several critical aspects of drug design. The strategic placement of a bromine atom, a trifluoromethoxy group, and a versatile benzyl alcohol moiety on a central phenyl ring offers chemists a powerful platform for generating novel molecular architectures with desirable pharmacological properties.

The trifluoromethoxy (-OCF₃) group is a highly sought-after substituent in contemporary drug design.^{[1][2]} It serves as a bioisostere for other groups but possesses unique electronic and physicochemical properties. Its high electronegativity and metabolic stability can significantly enhance a drug candidate's profile.^{[3][4]} Specifically, the -OCF₃ group is one of the most lipophilic substituents, which can improve membrane permeability and bioavailability, while simultaneously being resistant to metabolic degradation, thereby increasing a compound's half-life.^{[4][5]}

The bromo-substituent acts as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This allows for the efficient and modular construction of carbon-carbon and carbon-heteroatom bonds, enabling rapid exploration of the chemical space around the core scaffold. The benzylic alcohol provides a further point for diversification, allowing for the introduction of various functional groups through oxidation, substitution, or etherification.

This guide provides detailed application notes and protocols for the effective utilization of **(5-Bromo-2-(trifluoromethoxy)phenyl)methanol** as a strategic starting material in drug discovery programs.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling.

| Property | Value | Source |
|-------------------|---|--------|
| CAS Number | 685126-86-7 | [6] |
| Molecular Formula | C ₈ H ₆ BrF ₃ O ₂ | [6] |
| Molecular Weight | 271.03 g/mol | [6] |
| Appearance | Solid | [7][8] |
| Boiling Point | 255.7°C at 760 mmHg | [7][8] |
| Density | 1.696 g/cm ³ | [7][8] |
| Flash Point | 108.4°C | [7][8] |

Safety Information: Researchers must consult the full Safety Data Sheet (SDS) before use.

- GHS Pictogram: GHS07 (Exclamation mark)[9]
- Signal Word: Warning[7]
- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[7]

- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[7]

Core Synthetic Applications & Protocols

The true power of **(5-Bromo-2-(trifluoromethoxy)phenyl)methanol** lies in its ability to serve as a precursor to multiple key intermediates. The following protocols detail its three primary modes of reactivity.

Oxidation to the Benzaldehyde: A Gateway to Imines and Alkenes

The oxidation of the benzylic alcohol to the corresponding aldehyde, 5-bromo-2-(trifluoromethoxy)benzaldehyde, furnishes a crucial intermediate for reactions such as reductive amination, Wittig olefination, and aldol condensations. The Dess-Martin Periodinane (DMP) oxidation is often preferred for its mild conditions and high efficiency.

Protocol 1: Dess-Martin Oxidation

- Rationale: DMP is a hypervalent iodine reagent that provides a clean and selective oxidation of primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid. The reaction proceeds at room temperature and is tolerant of many functional groups, making it ideal for complex molecule synthesis.
- Step-by-Step Methodology:
 - To a stirred solution of **(5-Bromo-2-(trifluoromethoxy)phenyl)methanol** (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration) under a nitrogen atmosphere, add solid Dess-Martin Periodinane (1.2 eq).
 - Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.
 - Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate

(NaHCO₃) (1:1 ratio, equal volume to the DCM).

- Stir the biphasic mixture for 15-20 minutes until the solid dissolves and both layers become clear.
- Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- The crude aldehyde can be purified by flash column chromatography on silica gel if necessary.

Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds

The aryl bromide functionality is a prime handle for palladium-catalyzed Suzuki-Miyaura cross-coupling. This reaction enables the formation of a C(sp²)-C(sp²) bond, linking the core scaffold to another aryl or heteroaryl moiety, a common structural motif in pharmaceuticals.

Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid

- **Rationale:** This protocol uses a standard palladium catalyst and ligand combination effective for aryl bromides. The choice of a mild base like potassium carbonate is suitable for substrates that may be sensitive to stronger bases. The solvent system (e.g., dioxane/water) ensures solubility for both the organic and inorganic reagents.
- **Step-by-Step Methodology:**
 - In a reaction vessel, combine **(5-Bromo-2-(trifluoromethoxy)phenyl)methanol** (1.0 eq), the desired arylboronic acid (e.g., Phenylboronic Acid, 1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
 - Add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or a combination of Pd(OAc)₂ (0.02 eq) and a ligand like SPhos (0.04 eq).

- Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
- Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio, approx. 0.1 M concentration).
- Heat the reaction mixture to 80-100°C and stir until TLC or LC-MS analysis indicates complete consumption of the starting aryl bromide (typically 4-16 hours).
- Cool the reaction to room temperature and dilute with ethyl acetate.
- Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with additional ethyl acetate.
- Transfer the filtrate to a separatory funnel, wash with water and then with brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Conversion to Benzylic Halide: An Electrophilic Handle for Nucleophilic Substitution

Converting the benzylic alcohol to a more reactive leaving group, such as a benzyl bromide, transforms the molecule into an electrophile. This allows for the introduction of a wide range of nucleophiles (amines, thiols, azides, etc.) via S_N2 displacement, providing a direct route to diverse compound libraries.

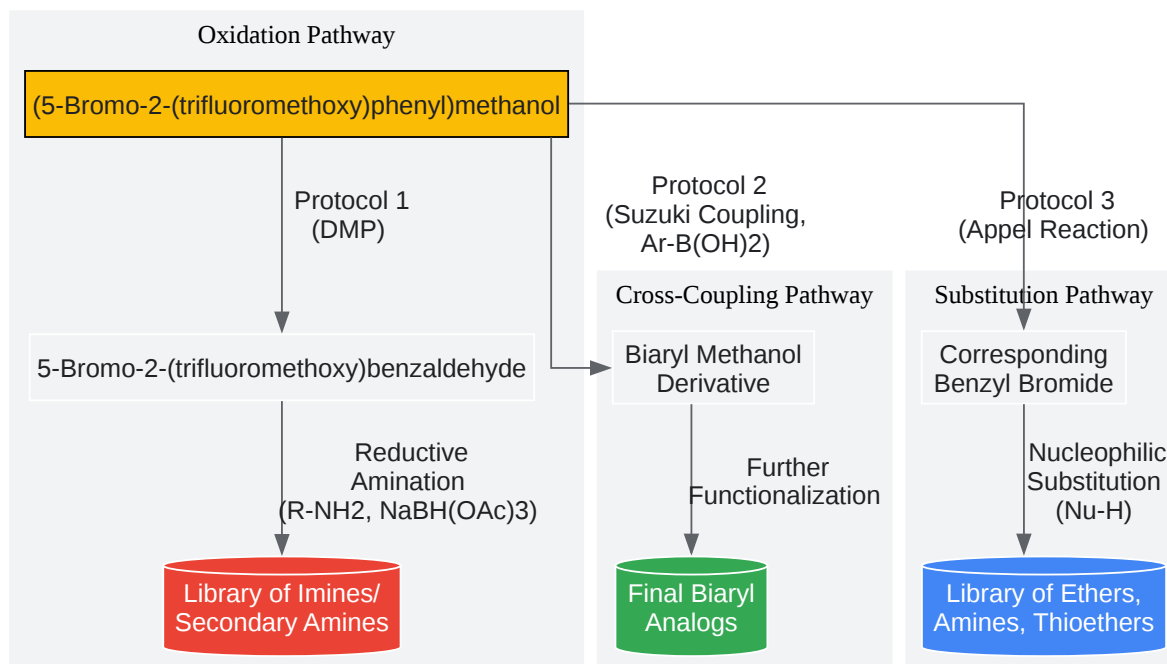
Protocol 3: Appel Reaction for Conversion to Benzyl Bromide

- **Rationale:** The Appel reaction, using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), is a mild and efficient method for converting primary alcohols to the corresponding alkyl bromides. It avoids the strongly acidic conditions of reagents like HBr and proceeds at or below room temperature.
- **Step-by-Step Methodology:**

- Dissolve triphenylphosphine (PPh₃, 1.5 eq) in anhydrous DCM in a flask under a nitrogen atmosphere and cool the solution to 0°C in an ice bath.
- Add carbon tetrabromide (CBr₄, 1.5 eq) portion-wise to the stirred solution.
- In a separate flask, dissolve **(5-Bromo-2-(trifluoromethoxy)phenyl)methanol** (1.0 eq) in anhydrous DCM.
- Slowly add the alcohol solution to the cold reagent mixture via syringe or dropping funnel.
- Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor by TLC until the starting material is consumed (typically 1-2 hours).
- Concentrate the reaction mixture directly onto silica gel under reduced pressure.
- Purify the product by flash column chromatography. The triphenylphosphine oxide byproduct is relatively polar and can be separated from the less polar benzyl bromide product.

Strategic Workflow Visualization

The utility of **(5-Bromo-2-(trifluoromethoxy)phenyl)methanol** is best understood by visualizing its role in a divergent synthetic plan. The following workflow illustrates how this single starting material can be rapidly elaborated into a diverse library of drug-like molecules using the protocols described above.



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Caption: A divergent synthetic workflow starting from the title compound.

Conclusion

(5-Bromo-2-(trifluoromethoxy)phenyl)methanol is more than a simple chemical reagent; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. The trifluoromethoxy group offers intrinsic advantages in metabolic stability and lipophilicity, while the orthogonal reactivity of the benzyl alcohol and aryl bromide functionalities provides chemists with a reliable and flexible platform for rapid analog synthesis. By leveraging the protocols and strategies outlined in this guide, drug discovery professionals can efficiently navigate complex structure-activity relationships and accelerate the development of next-generation therapeutics.

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- To cite this document: BenchChem. [using (5-Bromo-2-(trifluoromethoxy)phenyl)methanol in medicinal chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1372437#using-5-bromo-2-trifluoromethoxy-phenyl-methanol-in-medicinal-chemistry]

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